tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core, a tert-butyl carbamate (Boc) protecting group, and a hydroxyl substituent at position 2. This structure is pivotal in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes like DDR1 (). Its spirocyclic architecture enhances conformational rigidity, which can improve binding specificity to biological targets.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIJCQQSRKHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 1341038-53-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.35 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit promising antimicrobial properties. For instance, derivatives of spiro compounds have shown activity against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 7a | <0.03125 - 0.25 | Enterococcus faecalis, Enterococcus faecium |
| Compound 7a | 1 - 4 | Klebsiella pneumoniae, Acinetobacter baumannii |
The minimum inhibitory concentrations (MICs) suggest that the compound could be a candidate for further development in antibiotic therapies.
Neuropharmacological Effects
The spirocyclic structure of this compound suggests potential activity at neurotransmitter receptors, particularly those related to serotonin pathways. Compounds with similar frameworks have been evaluated for their agonistic effects on the 5-HT1A receptor, indicating possible applications in treating anxiety and depression .
Study on Structure-Activity Relationship (SAR)
A study focused on the synthesis and biological evaluation of various spiro compounds, including tert-butyl 2-hydroxy derivatives, revealed that modifications at the hydroxyl and carboxyl groups significantly influenced their receptor binding affinities and biological activities. The research highlighted that steric effects from the tert-butyl group enhanced solubility and bioavailability, which are critical factors for therapeutic efficacy .
In Vivo Efficacy
In vivo models demonstrated that certain derivatives of spiro compounds exhibited significant antibacterial activity without notable toxicity, suggesting a favorable safety profile for potential therapeutic applications . The efficacy was assessed using mouse models infected with resistant bacterial strains, providing a robust platform for evaluating the clinical relevance of these compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is being investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.
Key Areas of Research :
- Antimicrobial Activity : Studies have indicated that compounds with spirocyclic structures can exhibit antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may influence cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions.
Applications in Synthesis :
- Building Block for Complex Molecules : The tert-butyl group and the spirocyclic structure make it a valuable building block in synthesizing other biologically active compounds.
- Reagent in Chemical Reactions : It can act as a reagent in reactions such as esterification and amidation, providing pathways to synthesize diverse chemical entities.
Biochemical Studies
In biochemical research, this compound is utilized as a tool for studying enzyme interactions and metabolic pathways.
Research Focus :
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes is being explored, which could lead to the development of new inhibitors for therapeutic use.
- Metabolic Pathway Analysis : It is also used in tracer studies to understand metabolic pathways involving nitrogen-containing compounds.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Anticancer Agents
Research focused on synthesizing derivatives of this compound led to the discovery of new anticancer agents with improved efficacy and reduced toxicity profiles compared to existing treatments.
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitutions
The table below highlights key structural analogs and their differences:
Key Observations :
- Heteroatom Effects : Oxygen-containing analogs (e.g., 8-oxa in ) exhibit increased polarity, enhancing aqueous solubility. Nitrogen-rich variants (e.g., 1,8-diaza in ) may improve binding to protease targets due to basicity .
- Functional Group Impact : Ketone groups () enable conjugation reactions, while hydroxymethyl groups () enhance hydrogen bonding for crystal engineering .
Preparation Methods
Step 1: Formation of Spirocyclic Carbonitrile Intermediate
- Starting Material: 1,4-dioxaspiro[4.5]decane-8-one
- Reagents: p-methylsulfonylmethylisocyanide, potassium tert-butoxide
- Solvent: Mixed solution of glycol dimethyl ether and ethanol
- Conditions: 0–20 °C
- Outcome: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile via nucleophilic addition and rearrangement
Step 2: Alkylation with 1-Bromo-2-chloroethane
- Reagents: 1-bromo-2-chloroethane, lithium diisopropylamide (LDA)
- Solvent: Toluene
- Conditions: 0–20 °C, reaction time ~13 hours
- Outcome: Generation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile via nucleophilic substitution
Step 3: Catalytic Hydrogenation and Cyclization
- Reagents: Hydrogen gas, Raney nickel catalyst, tert-butyl dicarbonate (tert-butyl dicarbonyl anhydride)
- Solvent: Methanol
- Conditions: 50 °C, 50 psi hydrogen pressure, 6 hours
- Outcome: Reduction of nitrile to amine, intramolecular cyclization, and tert-butyl ester formation yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4^8.2^5]tetradecane-10-carboxylate
Step 4: Deprotection to Yield Target Compound
- Reagents: Pyridinium p-toluenesulfonate (PPTS)
- Solvent: Mixed acetone and water solution
- Conditions: 70 °C, 15 hours
- Outcome: Deprotection of acetal groups to afford tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate
This final compound can be further converted to the 2-hydroxy derivative by selective oxidation or hydrolysis steps depending on the desired substitution pattern.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield / Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic addition | p-Methylsulfonylmethylisocyanide, KOtBu | Glycol dimethyl ether + EtOH | 0–20 | Not specified | Formation of carbonitrile intermediate |
| 2 | Alkylation | 1-Bromo-2-chloroethane, LDA | Toluene | 0–20 | ~13 hours | Formation of chloroethyl intermediate |
| 3 | Catalytic hydrogenation & cyclization | H2, Raney Ni, tert-butyl dicarbonate anhydride | Methanol | 50 | 6 hours | Formation of tert-butyl ester spirocyclic compound |
| 4 | Deprotection | Pyridinium p-toluenesulfonate | Acetone + Water | 70 | 15 hours | Target compound obtained, yield ~55% |
Alternative Preparation via Oxidation of Hydroxy Precursor
An alternative preparation reported involves oxidation of a hydroxy precursor to form the desired compound:
- Starting with 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylic acid tert-butyl ester
- Oxidation using Dess-Martin periodinane in dichloromethane at room temperature
- Quenching with aqueous sodium hydroxide and extraction yields tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This method is suitable for laboratory-scale synthesis and provides a direct route to the hydroxy-substituted spiro compound with moderate yield and high purity.
Research Findings and Process Advantages
- The four-step synthetic route from the patent offers a scalable, cost-effective method using readily available starting materials.
- Reaction conditions are mild, enabling good control over stereochemistry and functional group transformations.
- The use of tert-butyl protecting groups allows for selective deprotection and functional group manipulation.
- Catalytic hydrogenation with Raney nickel provides efficient reduction and cyclization in a single step.
- The method avoids harsh reagents and conditions, favoring industrial applicability.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate?
The compound can be synthesized via spirocyclic ring formation using tert-butyl carbamate precursors. A common approach involves coupling a hydroxylated cyclohexane derivative with a piperidine or azepane scaffold under basic conditions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are functionalized via reductive amination or nucleophilic substitution to introduce the hydroxyl group . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Q. How is the compound characterized structurally in academic research?
- X-ray crystallography : Refinement with SHELXL (e.g., using anisotropic displacement parameters and hydrogen-bonding constraints) confirms the spirocyclic geometry and hydroxyl group orientation .
- Spectroscopy : H and C NMR (in CDCl or DMSO-d) identify key signals: the tert-butyl group (δ ~1.4 ppm, singlet), hydroxyl proton (δ ~3.0–5.0 ppm, broad), and spirocyclic carbons (δ ~60–80 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] for CHNO: calculated 271.1784, observed 271.1789) .
Q. What are the storage and handling protocols for this compound?
Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the tert-butyl carbamate group. Use nitrile gloves and fume hoods to avoid skin/eye irritation (GHS H315/H319). Respiratory protection (NIOSH N100) is advised during powder handling due to inhalation risks (GHS H335) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. For example, tert-butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate was synthesized using asymmetric hydrogenation of a ketone intermediate with a Ru-BINAP catalyst, achieving >95% enantiomeric excess . Diastereomers can be separated via chiral HPLC (Chiralpak IA/IB columns) or fractional crystallization .
Q. What structure-activity relationship (SAR) insights exist for derivatives of this scaffold?
- Piperidine/azepane modifications : Substitution at the 2-hydroxy position with benzyl or trifluoroethyl groups (e.g., tert-butyl 2-((4-benzylpiperazin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate) enhances binding to DDR1 kinase (IC < 100 nM) by optimizing hydrophobic interactions .
- Spiro ring size : Expanding to 8-azaspiro[5.5]undecane reduces metabolic stability but improves solubility due to increased polarity .
Q. How can contradictions in biological activity data be resolved?
- Batch variability : Confirm purity via HPLC (>98%) and elemental analysis (e.g., C 55.13% vs. calculated 54.98% for CHNO) .
- Assay conditions : Re-evaluate IC values under standardized protocols (e.g., ATP concentration in kinase assays). For example, DDR1 inhibition varied by 30% when ATP levels increased from 10 µM to 1 mM .
- Computational modeling : Molecular dynamics simulations (AMBER or CHARMM) can identify conformational flexibility impacting target binding .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- LogP : Calculated using ChemAxon (2.1) or ACD/Labs (2.3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Metabolic stability : CYP3A4/2D6 susceptibility predicted via StarDrop’s P450 module. Methylation of the hydroxyl group reduces clearance rates by 50% in liver microsome assays .
Methodological Guidelines
- Data validation : Cross-reference crystallographic (CCDC deposition codes) and spectroscopic data with published analogs (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, CAS 191805-29-5) .
- Safety compliance : Adhere to OSHA HCS standards for acute toxicity (GHS H302/H332) and respiratory protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
